molecular formula C23H24N4O B3827034 5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol

5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol

Cat. No. B3827034
M. Wt: 372.5 g/mol
InChI Key: XUTXRGSPXZPEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol, commonly known as Brilliant Green, is a synthetic dye that has been widely used in the scientific research field. It is a phenylmethane dye that has a green color and is commonly used as a biological stain.

Mechanism of Action

Brilliant Green acts as a cationic dye and binds to negatively charged molecules such as nucleic acids and proteins. It stains bacteria and fungi by penetrating their cell walls and binding to their nucleic acids. In histology and cytology, it stains cell nuclei by binding to the DNA. It has also been shown to have antibacterial and antifungal properties, although the mechanism of action is not fully understood.
Biochemical and Physiological Effects
Brilliant Green has been shown to have toxic effects on some organisms. It has been reported to cause DNA damage and inhibit cell growth in some bacterial species. In mammals, it has been shown to have carcinogenic and mutagenic effects. However, these effects are only observed at high concentrations and are not relevant to the concentrations used in scientific research.

Advantages and Limitations for Lab Experiments

Brilliant Green is a widely available and inexpensive dye that can be easily prepared in the laboratory. It has a high affinity for nucleic acids and proteins, making it a useful stain in microbiology, histology, and cytology. However, it has limitations in some applications due to its toxicity and potential mutagenic and carcinogenic effects.

Future Directions

There are several future directions for research on Brilliant Green. One area of interest is the development of new synthetic methods that can improve the purity and yield of the product. Another area of interest is the investigation of its antibacterial and antifungal properties and the mechanism of action. Additionally, there is a need for further research on its potential toxic effects and the development of safer alternatives for use in scientific research.
Conclusion
In conclusion, Brilliant Green is a synthetic dye that has been widely used in the scientific research field. It is a useful stain in microbiology, histology, and cytology, with a high affinity for nucleic acids and proteins. However, its potential toxic effects and limitations in some applications should be considered. Further research is needed to explore its synthetic methods, mechanism of action, and potential toxic effects, as well as the development of safer alternatives.

Scientific Research Applications

Brilliant Green has been widely used as a biological stain in microbiology, histology, and cytology. It is commonly used to stain bacteria, fungi, and protozoa in microbiology. In histology and cytology, it is used to stain cell nuclei and cytoplasm. It has also been used as an indicator in chemical reactions and as a colorimetric reagent for the determination of various substances.

properties

IUPAC Name

5-(diethylamino)-2-[(4-phenyldiazenylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-3-27(4-2)22-15-10-18(23(28)16-22)17-24-19-11-13-21(14-12-19)26-25-20-8-6-5-7-9-20/h5-17,28H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTXRGSPXZPEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501041042
Record name Phenol, 5-(diethylamino)-2-[[[4-(2-phenyldiazenyl)phenyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501041042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol

CAS RN

316137-50-5
Record name Phenol, 5-(diethylamino)-2-[[[4-(2-phenyldiazenyl)phenyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501041042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol
Reactant of Route 2
Reactant of Route 2
5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol
Reactant of Route 3
Reactant of Route 3
5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.